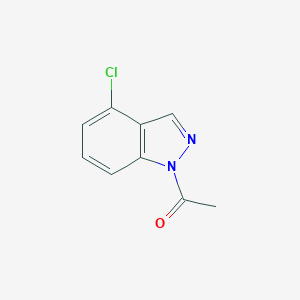

1-Acetyl-4-chloro-1H-indazole

Description

Significance of the Indazole Core in Heterocyclic Chemistry

The indazole ring system, an aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a structure of considerable interest in chemical sciences. nih.govnih.gov It is often described as a "privileged scaffold" in medicinal chemistry, a term used for molecular frameworks that are recurrent in biologically active compounds. nih.gov Nitrogen-containing heterocycles are fundamental building blocks for a vast number of natural products and commercial drugs, with indazoles being a prominent class. nih.gov

The chemical properties of indazole are complex; it is an amphoteric molecule that can be deprotonated to an indazolate anion or protonated to form an indazolium cation. nih.gov A key feature of the indazole system is tautomerism, with the molecule existing in different forms, primarily the 1H- and 2H-tautomers. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govaustinpublishinggroup.com This tautomeric behavior is critical for understanding the reactivity and biological interactions of indazole derivatives. nih.gov The versatility of the indazole core allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.nethilarispublisher.com

Overview of N-Acetyl Indazole Derivatives in Chemical Synthesis

N-acetylation is a common and significant transformation in the chemistry of indazoles. The introduction of an acetyl group at the N1 position, as seen in 1-Acetyl-4-chloro-1H-indazole, serves multiple purposes in chemical synthesis. One of the primary methods for preparing N-acetyl indazoles is the direct treatment of a 1H-indazole with acetic anhydride (B1165640), often at elevated temperatures. prepchem.com This reaction is a straightforward way to introduce the acetyl moiety.

The N-acetyl group can function as a protecting group for the indazole nitrogen. This strategy is employed to prevent unwanted reactions at the N-H position while other parts of the molecule are being modified. The acetyl group can later be removed under acidic or basic conditions, such as hydrolysis with hydrochloric acid or sodium hydroxide (B78521), to regenerate the 1H-indazole. researchgate.netthieme-connect.de Furthermore, the Jacobsen indazole synthesis, a classic method starting from N-acetyl-o-toluidines, directly yields 1-acetyl-1H-indazoles through a nitrosation and cyclization sequence. thieme-connect.deunion.edu N-acetyl indazole derivatives are therefore valuable intermediates, providing a route to more complex functionalized indazoles. nih.gov

Contextualization of Halogenated Indazoles in Medicinal Chemistry Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indazole scaffold is a widely used strategy in medicinal chemistry to modulate a compound's properties. rsc.org Halogenation can significantly alter the electronic, physical, and biological characteristics of the parent molecule. rsc.org For instance, halogens can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a halogen atom can also introduce new interaction points, such as halogen bonds, which can enhance binding to biological targets.

Halogenated indazoles are frequently used as key intermediates in synthetic chemistry. rsc.org The halogen atom, particularly bromine and iodine, serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Heck reactions. rsc.orgevitachem.com Many biologically active indazole-based compounds, including the anticancer drug Niraparib, are synthesized from halogenated indazole precursors. rsc.org The specific position and type of halogen can have a profound impact on the resulting compound's activity. For example, 4-bromo-3,7-dichloro-1H-indazole has been investigated for its potential as an anticancer agent by targeting specific kinases. This highlights the importance of halogenated indazoles as both bioactive molecules and critical synthetic building blocks. evitachem.comcymitquimica.com

Current Research Landscape and Gaps for this compound

The current body of research on this compound primarily documents its synthesis. An improved preparation method starting from 3-chloro-2-methylaniline (B42847) has been reported, where it is formed as a key intermediate via acetylation and subsequent reaction with tert-butyl nitrite (B80452). researchgate.net This intermediate is then hydrolyzed to produce 4-chloro-1H-indazole. researchgate.net This establishes the compound's role as a synthetic intermediate.

However, a significant gap exists in the literature regarding a comprehensive investigation of this compound itself. While its synthesis is described, there is a notable lack of published data on its own potential biological activities. Many other halogenated and N-substituted indazoles have been explored for various therapeutic applications, but this compound has not been the subject of such focused studies. nih.gov Furthermore, its full potential as a building block in synthetic chemistry remains underexplored. There is limited information on its reactivity in modern synthetic transformations beyond the simple deacetylation to 4-chloro-1H-indazole.

Research Objectives and Scope for a Comprehensive Study of this compound

Based on the identified gaps in the current research landscape, a comprehensive study of this compound would be valuable. The primary objectives of such a study should include:

Full Physicochemical and Spectroscopic Characterization: A thorough analysis to confirm and expand upon its known properties. This would involve detailed Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to provide a complete and unambiguous structural confirmation. researchgate.net

Exploration of Chemical Reactivity: Investigating the reactivity of this compound in a range of chemical reactions. This could include palladium-catalyzed cross-coupling reactions at the C-Cl bond to assess its utility in constructing more complex molecular architectures. evitachem.com

Investigation of Regiochemistry: Studying reactions that could potentially occur at other positions on the indazole ring to understand the directing effects of the N-acetyl and 4-chloro substituents.

Preliminary Biological Screening: Performing in vitro assays to evaluate the compound for potential biological activities, such as anticancer or antimicrobial effects, which are common for other indazole derivatives. nih.gov

The scope of this research would be to establish a foundational dataset for this compound, elevating its status from a mere synthetic intermediate to a well-characterized chemical entity with understood reactivity and potential utility in medicinal or materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 145439-15-2 | scbt.com, intlab.org |

| Molecular Formula | C₉H₇ClN₂O | scbt.com |

| Molecular Weight | 194.62 g/mol | scbt.com |

| IUPAC Name | 1-(4-Chloro-1H-indazol-1-yl)ethanone | intlab.org |

| Physical Form | Solid | aksci.com |

| Melting Point | 158-159 °C | researchgate.net |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Observed Data | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (s, 1H, Pyrazole-3-CH), 7.85 (d, 1H, Ph-5-CH), 7.45 (t, 1H, Ph-6-CH), 7.30 (d, 1H, Ph-7-CH), 2.80 (s, 3H, CH₃-CO-) | researchgate.net |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 171.07 (CO), 139.95 (Ph-C-N), 137.75 (Pyrazole-3-CH), 130.20 (Ph-6-CH), 126.41 (Ph-4-C-Cl), 125.41 (Ph-4-CH-C-3-CH-Pyrazole), 124.16 (Ph-5-CH), 114.00 (Ph-7-CH), 23.02 (CH₃) | researchgate.net |

| Mass Spectrometry (EI) | m/z 196 (M+) | researchgate.net |

| Elemental Analysis | Calcd for C₉H₇ClN₂O: C, 55.54; H, 3.63; N, 14.39. Found: C, 55.52; H, 3.60; N, 14.36. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-15-2 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetyl 4 Chloro 1h Indazole

Precursor Synthesis Strategies for 4-chloro-1H-indazole

The generation of 4-chloro-1H-indazole is a critical first step, for which multiple strategic approaches have been developed. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability. Methodologies primarily diverge into two categories: direct halogenation of a pre-formed indazole framework and the construction of the heterocyclic ring from an already chlorinated precursor.

Regioselective Halogenation Approaches to Indazole Frameworks

The direct halogenation of the indazole ring system represents a straightforward synthetic route. However, controlling the position of halogenation (regioselectivity) on the indazole framework is a significant chemical challenge. Indazole possesses several carbon atoms susceptible to electrophilic substitution, and reactions can yield a mixture of isomers.

Research into the metal-free, direct C-H halogenation of 2H-indazoles using reagents like N-chlorosuccinimide (NCS) has shown that reaction conditions can be tuned to achieve mono- or poly-halogenated products. nih.govrsc.org These methods often favor substitution at other positions, such as C3 or C7, over the C4 position. researchgate.netchim.it The difficulty in directing chlorination specifically to the C4 position often leads chemists to pursue alternative strategies that build the ring system with the chlorine atom already in place.

De Novo Cyclization Reactions for Chlorinated Indazole Formation

A more regiochemically precise method for synthesizing 4-chloro-1H-indazole involves a de novo synthesis, or ring-closing cyclization, starting from a chlorinated aromatic precursor. This approach guarantees the position of the chlorine atom on the final indazole ring. A prominent and efficient route begins with the inexpensive starting material 3-chloro-2-methylaniline (B42847). researchgate.netchemicalbook.com

The synthesis involves a multi-step, one-pot process:

Acetylation: The starting aniline (B41778) is first acetylated.

Diazotization and Cyclization: The intermediate is then treated with a diazotizing agent, such as isoamyl nitrite (B80452), which facilitates an intramolecular cyclization to form the indazole ring. chemicalbook.com

Hydrolysis: The resulting N-acetyl group is then hydrolyzed to yield the final 4-chloro-1H-indazole precursor. researchgate.netchemicalbook.com

Other de novo strategies reported for indazole synthesis in general include the reductive cyclization of ortho-substituted nitroaromatics, such as o-nitro-ketoximes, which could be adapted for chlorinated analogues. semanticscholar.org Another general approach involves the [3 + 2] annulation of arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

Optimization of Precursor Yields and Purity Profiles

Significant efforts have been directed toward optimizing the synthesis of 4-chloro-1H-indazole to maximize yield and purity, which is critical for large-scale production. An improved preparation starting from 3-chloro-2-methylaniline has been reported to achieve a quantitative yield. chemicalbook.com This process avoids tedious work-ups and issues with incomplete hydrolysis that plagued earlier methods. researchgate.net

The optimized protocol involves a carefully controlled sequence of reagent additions and temperature changes. The use of potassium acetate (B1210297) with acetic anhydride (B1165640) for the initial acetylation, followed by cyclization with isoamyl nitrite at an elevated temperature, and subsequent hydrolysis with a strong base like lithium hydroxide (B78521) (LiOH) at 0 °C, results in a high-purity product without the need for extensive purification. chemicalbook.com Research on related chlorinated indazoles has also shown that careful selection of reagents, such as using N-bromosuccinimide (NBS) over bromine for bromination, can prevent unwanted side reactions like nitrile hydrolysis and improve final product purity. nih.gov

Table 1: Optimized De Novo Synthesis of 4-chloro-1H-indazole

| Step | Reagents | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acetylation & Cyclization | 3-chloro-2-methylaniline, Potassium Acetate, Acetic Anhydride, Isoamyl Nitrite | Chloroform | 0 °C to 60 °C | 100% | chemicalbook.com |

| Hydrolysis | Lithium Hydroxide (LiOH) | THF/Water | 0 °C |

N1-Acetylation Reactions for Indazole Derivatization

Once 4-chloro-1H-indazole is obtained, the final step is the introduction of an acetyl group. A primary challenge in the functionalization of indazoles is achieving selectivity between the two nitrogen atoms of the pyrazole (B372694) ring, N1 and N2. nih.gov The distribution of N1 and N2 products is highly dependent on the reaction conditions. nih.gov

Catalyst-Mediated Acylation Protocols

While traditional acylation can be performed with reagents like acetic anhydride, advanced protocols have been developed to enhance selectivity and yield under mild conditions. One innovative approach is a base-free and catalyst-free electrochemical method for the selective N1-acylation of indazoles. organic-chemistry.org

In this method, the indazole is reduced electrochemically to generate indazole anions. These anions then react with an acid anhydride to selectively acylate the N1 position. organic-chemistry.orgorganic-chemistry.org This process is operationally simple and environmentally friendly as it avoids stoichiometric byproducts. Optimization studies have shown that controlling the electric current can lead to excellent yields (up to 82%) with complete selectivity for the N1-acylated product. organic-chemistry.org

Solvent System Optimization for Enhanced Selectivity

The choice of solvent and base is paramount for controlling the N1 versus N2 selectivity in indazole functionalization. It has been observed that typical base-mediated alkylation or acylation reactions, for instance using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), can lead to a mixture of N1 and N2 isomers. nih.gov

To favor N1 substitution, conditions that proceed under thermodynamic control are often sought. nih.gov The electrochemical method described previously provides a powerful example of achieving high N1 selectivity by controlling the generation of the reactive intermediate. organic-chemistry.org This method circumvents the complex equilibria and competing reaction pathways that can occur in traditional solvent and base systems, thereby offering a robust solution for synthesizing the desired 1-acetyl-4-chloro-1H-indazole isomer with high purity.

Table 2: Comparison of Conditions for Indazole Functionalization and N1/N2 Selectivity

| Method | Typical Conditions | Observed Selectivity | Reference |

|---|---|---|---|

| Traditional Base-Mediated | K₂CO₃ in DMF at 120 °C | Can result in mixtures of N1 and N2 isomers (e.g., 58:42 N1:N2) | nih.gov |

| Electrochemical Acylation | Constant current, acid anhydride, base-free | Complete selectivity for the N1 product | organic-chemistry.org |

Process Intensification Strategies for this compound Synthesis

Process intensification aims to develop safer, more efficient, and more sustainable chemical manufacturing processes. For the synthesis of this compound and its precursors, continuous flow chemistry presents a significant advancement over traditional batch processing. researchgate.netacs.orgnih.gov

Continuous flow reactors, such as microreactors or packed-bed reactors, offer superior control over reaction parameters like temperature, pressure, and residence time. nih.gov This high degree of control can lead to improved yields, higher purity, and a reduction in hazardous byproducts. For the diazotization step in the synthesis of 4-chloro-1H-indazole, which often involves unstable intermediates, a flow setup can enhance safety by minimizing the accumulation of such species. researchgate.net The acetylation step can also be performed in a flow system, allowing for rapid and efficient reaction with precise temperature control to prevent side reactions.

Key benefits of applying process intensification include:

Enhanced Safety: Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions or unstable intermediates. researchgate.net

Improved Yield and Purity: Precise control over stoichiometry and residence time can reduce the formation of impurities, simplifying downstream processing. researchgate.net

Scalability: Scaling up production in a continuous flow system is achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. acs.org

Sustainability: Reduced solvent usage and energy consumption contribute to a greener manufacturing process.

| Parameter | Conventional Batch Process | Intensified Flow Process |

|---|---|---|

| Reaction Time | Hours to overnight | Minutes |

| Temperature Control | ± 5-10°C | ± <1°C |

| Safety Profile | Risk of thermal runaway, accumulation of hazardous intermediates | Minimized risk due to small volumes and superior heat transfer |

| Product Purity | Variable, often requires extensive purification | Higher, with fewer byproducts |

| Scalability | Complex, requires reactor redesign | Simpler, by extending run time or numbering-up |

Multicomponent Reaction Pathways to Complex Indazole Architectures

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. While a specific MCR for this compound is not prominently documented, MCRs are widely used to construct the core indazole scaffold, which can then be further functionalized. organic-chemistry.orgresearchgate.net

For example, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can be employed to synthesize various 2H-indazoles. organic-chemistry.org Another approach involves the [3+2] annulation of arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org These strategies allow for the introduction of diverse substituents onto the indazole ring system.

A hypothetical MCR pathway to a substituted indazole could involve the following steps:

In-situ formation of a reactive intermediate from two components.

Cyclization with a third component to form the indazole ring.

The advantage of such a pathway is the ability to create a library of complex indazole derivatives by simply varying the starting materials. This is particularly useful in drug discovery for exploring structure-activity relationships.

| Component A | Component B | Component C | Resulting Indazole Architecture |

|---|---|---|---|

| 2-Halobenzaldehyde | Primary Amine | Sodium Azide | N-Substituted Indazole |

| Aryne Precursor | Hydrazone | - | Substituted Indazole |

| o-Fluorobenzaldehyde | Hydrazine derivative | - | Substituted Indazole |

Isolation and Purification Techniques for the Chemical Compound

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards for its intended application. The techniques employed depend on the scale of the synthesis and the nature of the impurities present.

Following the acetylation of 4-chloro-1H-indazole, a typical laboratory-scale work-up procedure involves quenching the reaction mixture, often with water or an aqueous basic solution to neutralize any remaining acid or unreacted acetic anhydride. The crude product is then isolated through several common techniques:

Extraction: The product is typically extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate or dichloromethane. This step separates the desired compound from inorganic salts and water-soluble impurities. researchgate.netchemicalbook.com

Washing: The organic layer is washed sequentially with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and brine to remove residual water before drying. google.com

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude solid product. chemicalbook.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound is dissolved in a hot solvent or solvent mixture (e.g., petroleum ether-ethyl acetate) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is employed. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase, separating the components based on their differential adsorption. google.com

On a larger scale, techniques like precipitation and filtration are favored over extraction and chromatography due to their efficiency and lower solvent consumption. nih.govresearchgate.net

| Technique | Purpose | Typical Reagents/Materials |

|---|---|---|

| Liquid-Liquid Extraction | Isolate product from aqueous phase | Ethyl acetate, Dichloromethane, Water |

| Aqueous Wash | Remove acid/base residues and inorganic salts | Sodium bicarbonate solution, Brine |

| Recrystallization | High-purity solid product isolation | Petroleum ether-ethyl acetate, THF/Water |

| Column Chromatography | Separation of closely related impurities | Silica gel, Hexane/Ethyl acetate gradients |

| Filtration | Collection of precipitated solid product | Filter paper, Buchner funnel |

Comprehensive Spectroscopic and Crystallographic Elucidation of 1 Acetyl 4 Chloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Acetyl-4-chloro-1H-indazole, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and advanced two-dimensional techniques, is employed to unequivocally assign its structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the aromatic protons of the indazole ring and the methyl protons of the acetyl group. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons. The chemical shifts of the indazole protons are influenced by the electron-withdrawing effects of the chlorine atom and the acetyl group. The acetyl group's methyl protons typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.6–2.8 ppm. The protons on the indazole ring are expected to resonate at lower field, typically in the range of δ 7.5–8.5 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for Indazole Derivatives

| Compound | H-3 | H-5 | H-6 | H-7 | Acetyl CH₃ | Reference |

|---|---|---|---|---|---|---|

| 1-(1H-Indazol-5-yl)ethanone | - | 8.5-7.5 | 8.5-7.5 | 8.5-7.5 | 2.8-2.6 | |

| 3,6-Dichloro-4-nitro-1H-indazole | - | 9-7 | 9-7 | 9-7 | - | vulcanchem.com |

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift. The chemical shifts of the aromatic carbons in the indazole ring are influenced by the positions of the chloro and acetyl substituents. In related indazole structures, the C3 carbon signal is particularly useful for distinguishing between 1H- and 2H-isomers, with 1H-isomers resonating around δ 132–133 and 2H-isomers appearing at δ 123–124. thieme-connect.de

Interactive Data Table: ¹³C NMR Chemical Shifts for Indazole Derivatives

| Compound | C3 | Aromatic Carbons | Carbonyl Carbon | Acetyl CH₃ | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | 133-132 | - | - | - | thieme-connect.de |

| 2H-Indazole | 124-123 | - | - | - | thieme-connect.de |

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the indazole ring. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect signals from protons that are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of the carbon signal for each protonated carbon.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous structural elucidation of this compound. researchgate.netscience.govipb.pt

Nitrogen-15 NMR (¹⁵N NMR) Studies for Heteroatom Environment

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the indazole ring. ipb.ptmdpi.com The chemical shifts of the nitrogen atoms are sensitive to substitution and tautomeric form. thieme-connect.demdpi.com For this compound, ¹⁵N NMR can confirm the location of the acetyl group at the N1 position. In studies of similar nitro-substituted indazoles, the NH proton signal is observed around δ 11-12 ppm. vulcanchem.com The ¹⁵N NMR spectra are also instrumental in distinguishing between 1- and 2-substituted indazoles. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. rsc.org For this compound, HRMS would be used to confirm the expected molecular formula of C₉H₇ClN₂O. intlab.org The high accuracy of this technique allows it to distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in the characterization of a newly synthesized or isolated compound.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Mass | Observed Mass | Technique | Reference |

|---|---|---|---|---|

| C₉H₇ClN₂O | 194.0247 | [Value] | ESI | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the range of 1650-1700 cm⁻¹. imamu.edu.sa The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. imamu.edu.sa The C-Cl stretching vibration will also be present, typically in the fingerprint region of the spectrum.

Interactive Data Table: FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Acetyl) | Stretch | 1700-1650 | imamu.edu.sa |

| C-H (Aromatic) | Stretch | >3000 | imamu.edu.sa |

| C=C (Aromatic) | Stretch | 1600-1450 | imamu.edu.sa |

| C-Cl | Stretch | Fingerprint Region | - |

Single Crystal X-ray Diffraction Analysis of this compound

A comprehensive search of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic information for structurally related indazole derivatives exists, the precise crystal structure, including unit cell parameters, space group, and atomic coordinates for the title compound, has not been publicly reported.

Analysis of related compounds, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, reveals general structural characteristics that can be extrapolated to the indazole core. nih.goviucr.orgnih.gov In these derivatives, the fused indazole ring system is typically found to be essentially planar. nih.goviucr.orgnih.gov

Determination of Absolute Configuration and Crystal System

Without experimental single-crystal X-ray diffraction data for this compound, the determination of its absolute configuration and crystal system is not possible. The absolute configuration of a chiral molecule can only be definitively determined through specialized X-ray diffraction techniques, such as anomalous dispersion, performed on a suitable single crystal. Similarly, the crystal system (e.g., monoclinic, triclinic, orthorhombic, etc.) and space group are fundamental properties derived from the diffraction pattern of a single crystal.

For comparison, the related but more complex compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.goviucr.org However, it is important to note that the substitution pattern significantly influences the crystal packing and, therefore, the crystal system and space group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A definitive analysis of the intermolecular interactions for this compound is contingent upon the determination of its crystal structure. However, based on its molecular structure, several types of intermolecular interactions can be anticipated. These would likely include C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules.

In the crystal structure of the related N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the molecules form inversion dimers linked by pairs of N–H···O and C–H···O hydrogen bonds. nih.goviucr.org The specific nature and geometry of these interactions in this compound would depend on the precise packing arrangement of the molecules in the crystal lattice.

Examination of Molecular Conformation and Planarity

The indazole ring system, being a fused aromatic bicyclic system, is expected to be largely planar. Studies on various indazole derivatives confirm the general planarity of this core structure. nih.goviucr.orgnih.gov For instance, in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole system is reported to be essentially planar, with only minor deviations of the constituent atoms from the mean plane. nih.goviucr.orgnih.gov

The primary conformational flexibility in this compound would arise from the rotation of the acetyl group attached to the N1-position of the indazole ring. The dihedral angle between the plane of the indazole ring and the plane of the acetyl group would be a key conformational parameter. This angle is influenced by steric and electronic effects, as well as by the intermolecular interactions within the crystal packing. Without the crystal structure, the specific conformation adopted in the solid state remains undetermined.

Theoretical and Computational Investigations of 1 Acetyl 4 Chloro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Acetyl-4-chloro-1H-indazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to model its electronic behavior. researchgate.netscience.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This calculation finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimized structure represents the molecule in its most stable, or ground, state.

For this compound, the geometry optimization would confirm the planarity of the indazole ring system fused with the benzene (B151609) ring. The acetyl group introduces specific conformational possibilities, and the calculations would determine the most energetically favorable orientation of this group relative to the indazole core. The stability of the molecule is indicated by its total energy calculated at the optimized geometry. Analysis of vibrational frequencies is also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. asianresassoc.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures. Actual values may vary based on the specific computational method and basis set used.)

| Parameter | Bond | Predicted Value |

| Bond Lengths | N1-N2 | 1.37 Å |

| N1-C(Acetyl) | 1.40 Å | |

| C=O (Acetyl) | 1.22 Å | |

| C4-Cl | 1.74 Å | |

| Bond Angles | N2-N1-C(Acetyl) | 128° |

| C3a-C4-Cl | 120° | |

| Dihedral Angle | N2-N1-C(Acetyl)-O | ~180° (trans) |

To display the table, click the "play" button.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would likely have significant contributions from the acetyl group and the chloro-substituted benzene ring. Computational studies on similar molecules show that the energy gap is a crucial parameter derived from these calculations. asianresassoc.orgbohrium.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on DFT calculations of related compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

To display the table, click the "play" button.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. malayajournal.org The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org

In this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen of the acetyl group and, to a lesser extent, the nitrogen atoms of the indazole ring, identifying these as primary sites for electrophilic interaction. asianresassoc.org Positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring, making them potential sites for nucleophilic interaction. asianresassoc.org

Computational Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Calculations)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. acs.orgnih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule. rsc.org These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

The calculated ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to confirm its structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not in the gas-phase calculation. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are representative values based on GIAO calculations of similar indazole structures.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (Acetyl CH₃) | 2.8 | C (Acetyl C=O) | 169.0 |

| H3 | 8.3 | C (Acetyl CH₃) | 22.0 |

| H5 | 7.4 | C3 | 135.0 |

| H6 | 7.3 | C3a | 122.0 |

| H7 | 8.1 | C4 | 118.0 |

| C5 | 128.0 | ||

| C6 | 124.0 | ||

| C7 | 112.0 | ||

| C7a | 141.0 |

To display the table, click the "play" button.

Tautomeric Landscape and Isomerization Pathways of Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. mdpi.comresearchgate.net Computational studies have extensively investigated the relative stabilities of these tautomers. acs.orgnih.gov For most simple indazoles, theoretical calculations show that the 1H-tautomer is energetically more stable than the 2H-tautomer. mdpi.comthieme-connect.de

In the case of this compound, the presence of the acetyl group covalently bonded to the N1 position effectively "locks" the molecule in the 1H-indazole form. This prevents the typical annular tautomerism observed in NH-indazoles. Isomerization to a 2-acetyl-indazole would not be a simple tautomeric shift but would require a more complex chemical rearrangement involving bond breaking and formation. Theoretical studies can model the energy barriers for such isomerization pathways, which are expected to be significantly high, confirming the stability of the N1-acetylated isomer under normal conditions. Deacylation, however, would yield 4-chloro-1H-indazole, which could then exhibit tautomerism. thieme-connect.de

Reactivity Descriptors from Quantum Chemical Calculations (e.g., Fukui Functions, Mulliken Charges)

Beyond FMO and MEP analysis, other quantum chemical descriptors can provide deeper insights into a molecule's reactivity.

Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing partial atomic charges. science.gov While the method has known limitations, it offers a straightforward way to identify electron-rich (negative charge) and electron-poor (positive charge) centers. nih.gov For this compound, the oxygen, nitrogen, and chlorine atoms are expected to carry negative Mulliken charges, indicating they are nucleophilic centers, while the carbonyl carbon would be highly electropositive. researchgate.net

Fukui Functions: These are more sophisticated reactivity descriptors derived from conceptual DFT. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui function (f_k) indicates the change in electron density at atom k upon the addition or removal of an electron. aablocks.com

f_k+ measures reactivity towards a nucleophilic attack.

f_k- measures reactivity towards an electrophilic attack. aablocks.com For this compound, calculations would likely show high f_k+ values on the carbonyl carbon, predicting it as a primary site for nucleophilic attack. High f_k- values would be expected on the nitrogen and oxygen atoms, consistent with the MEP analysis. aablocks.com

Table 4: Predicted Reactivity Descriptors for Key Atoms in this compound (Note: These are representative values to illustrate the concept.)

| Atom | Mulliken Charge (a.u.) | Fukui Function (f_k+) | Fukui Function (f_k-) |

| O (Carbonyl) | -0.55 | 0.05 | 0.25 |

| C (Carbonyl) | +0.60 | 0.30 | 0.08 |

| N1 | -0.20 | 0.02 | 0.15 |

| N2 | -0.15 | 0.09 | 0.18 |

| C4 | +0.05 | 0.10 | 0.05 |

| Cl | -0.10 | 0.03 | 0.12 |

To display the table, click the "play" button.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, offering insights into conformational flexibility and the intricate web of intermolecular interactions that govern substance behavior in various environments. For a molecule like this compound, MD simulations can elucidate its structural dynamics over time, which is crucial for understanding its physical properties and potential biological interactions.

MD simulations model the motions of atoms and molecules by iteratively solving Newton's equations of motion for a system of interacting particles. nih.gov The process typically begins with setting up the system, where the molecule is placed in a simulation box, often filled with a solvent like water, and counter-ions are added to neutralize the system. plos.org Force fields, such as AMBER, are employed to define the potential energy of the system, describing the bond lengths, angles, dihedrals, and non-bonded interactions. plos.org The simulation protocol involves an initial energy minimization step to remove atomic clashes, followed by a gradual heating and equilibration phase to bring the system to the desired temperature and pressure (e.g., 310 K and 1 bar). nih.gov Finally, a production run is performed for a specific duration, during which the trajectory (atomic positions, velocities, and energies over time) is saved for analysis. nih.govplos.org

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around the N1-C(acetyl) bond and the orientation of the acetyl group relative to the indazole ring system. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them.

A key parameter in this analysis is the dihedral angle. For instance, the torsion angle involving the atoms C(ring)-N1-C(acetyl)=O would be a critical coordinate to monitor. Analysis of the simulation trajectory allows for the calculation of the root mean square deviation (RMSD) to assess the stability of different conformations over time. nih.gov Studies on related indazole derivatives have used density functional theory (DFT) calculations to determine stable geometries, which can serve as starting points for MD simulations. acs.org For example, investigations into (1H-indazol-1-yl)methanol derivatives have shown that torsion angles are sensitive to substituents on the indazole ring. acs.org A similar analysis for this compound would reveal the preferred orientation of the acetyl group, influenced by potential steric hindrance from the chlorine atom at position 4 and possible intramolecular interactions.

| Dihedral Angle | Description | Dominant Angle Range (degrees) | Conformational Population (%) |

|---|---|---|---|

| C(9)-N(1)-C(8)-O(1) | Rotation of the acetyl group relative to the pyrazole part of the indazole ring. | -10 to +10 | ~75% (Planar) |

| C(9)-N(1)-C(8)-O(1) | Rotation of the acetyl group relative to the pyrazole part of the indazole ring. | 170 to 190 | ~20% (Anti-planar) |

| N(2)-N(1)-C(8)-C(10) | Orientation of the acetyl methyl group relative to the N2 atom. | -175 to +175 | ~90% (Trans-like) |

Intermolecular Interactions

MD simulations are also instrumental in characterizing the non-covalent interactions between molecules, which dictate crystal packing, solubility, and binding to biological targets. iosrjournals.orgdiva-portal.org For this compound, key interactions would include hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the chlorine atom.

| Interaction Type | Interacting Atoms/Groups | Calculated Interaction Energy (kcal/mol) | Primary Force Component |

|---|---|---|---|

| Hydrogen Bond | C(ring)-H ··· O=C(acetyl) | -3.5 to -5.0 | Electrostatic |

| π-π Stacking | Indazole Ring ··· Indazole Ring (Parallel Displaced) | -6.0 to -8.0 | Dispersion |

| Halogen Interaction | C-Cl ··· N(indazole) | -2.5 to -4.0 | Electrostatic/Dispersion |

| Van der Waals | H(methyl) ··· H(aromatic) | -1.5 to -2.5 | Dispersion |

Reactivity and Chemical Transformations of 1 Acetyl 4 Chloro 1h Indazole

Electrophilic Substitution Reactions on the Indazole Ring System

The indazole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com However, the presence of the electron-withdrawing N-acetyl group on 1-acetyl-4-chloro-1H-indazole significantly deactivates the ring system, making such reactions more challenging compared to the unsubstituted 1H-indazole.

The directing effects of the existing substituents play a crucial role in determining the position of further substitution. The N-acetyl group tends to direct incoming electrophiles to the C3 and C5 positions. The C4-chloro group, being an ortho-, para-director, would direct incoming electrophiles to the C5 and C7 positions (para and ortho, respectively). The convergence of these directing effects suggests that the C5 and C7 positions are the most likely sites for electrophilic attack. For instance, regioselective C7-bromination has been successfully achieved on 4-substituted 1H-indazoles, which can then be used in further coupling reactions. rsc.orgnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C3 | Influenced by N-acetyl group | Possible site of substitution |

| C5 | Para to Chloro group, Meta to N-acetyl influence | Favorable site of substitution |

| C6 | Ortho to N-acetyl influence | Less favorable site |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on this compound would involve the displacement of the chloride at the C4 position by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this molecule, the indazole ring itself and the N-acetyl group are electron-withdrawing. However, their activating effect on the C4 position is not as pronounced as a nitro group would be. Research into SNAr reactions on similar systems often requires harsh reaction conditions or specific substrates where the ring is highly activated. While SNAr is a known transformation for forming indazole rings from suitably substituted precursors, its application in functionalizing the C4-position of an existing 4-chloroindazole is less common without strong activation. nih.gov

Functional Group Interconversions of the Acetyl Moiety

The N-acetyl group in this compound is primarily introduced as a protecting group during synthetic sequences, such as the Jacobsen indazole synthesis. thieme-connect.de A key chemical transformation for this compound is the removal of this acetyl group to yield 4-chloro-1H-indazole. This deacetylation is typically achieved through hydrolysis under basic conditions.

An improved and economically viable synthesis of 4-chloro-1H-indazole utilizes the hydrolysis of purified this compound. researchgate.net This process involves using sodium hydroxide (B78521) (NaOH) in a mixture of tetrahydrofuran (B95107) (THF) and water at low temperatures (0°C). researchgate.net The completion of the reaction can be monitored by thin-layer chromatography (TLC). researchgate.net This transformation is crucial as it liberates the N1 position, allowing for subsequent N-alkylation or other modifications where regioselectivity between N1 and N2 becomes a critical consideration. beilstein-journals.orgd-nb.info

Table 2: Conditions for Deacetylation of this compound

| Reagent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | THF/H₂O | 0°C | Complete hydrolysis to 4-chloro-1H-indazole | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C4-chloro substituent on the indazole ring can serve as a handle for such transformations, enabling the introduction of various aryl, vinyl, and alkynyl groups. researchgate.net While chloroarenes are generally less reactive than their bromo or iodo counterparts, suitable catalytic systems can facilitate their coupling.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most efficient methods for creating C(sp²)–C(sp²) bonds and has been applied to indazole derivatives. nih.gov Research has demonstrated the synthesis of 4-substituted and 3,4-disubstituted indazole derivatives using Suzuki, Heck, and Sonogashira cross-coupling reactions. researchgate.net For instance, after regioselective bromination at the C7 position of a 4-substituted-1H-indazole, a subsequent Suzuki-Miyaura reaction with various boronic acids can be performed successfully. rsc.orgnih.gov This indicates that the halogenated indazole core is a viable substrate for these powerful diversification reactions. The C-3 position of the 1H-indazole has also been a focus for functionalization via Suzuki-Miyaura cross-coupling. mdpi.com

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity is a paramount concern in the chemistry of this compound and its derivatives. The presence of the N-acetyl group definitively blocks the N1 position, thus any reaction targeting the nitrogen atoms is prevented. However, upon deacetylation to 4-chloro-1H-indazole, direct alkylation typically leads to a mixture of N1 and N2 substituted products. beilstein-journals.org

Achieving regioselective N-alkylation is a significant synthetic challenge. The outcome is highly dependent on reaction conditions such as the choice of base, solvent, and the nature of the electrophile. nih.govd-nb.info For example, studies on similar indazole systems have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor N1 substitution, while cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) might give mixtures or favor N2 substitution depending on other substituents on the ring. d-nb.info The N-acetyl group can therefore be seen as a critical element for stereochemical control, enabling chemists to perform modifications on the indazole core before its removal and subsequent, often complex, N-functionalization.

Medicinal Chemistry and Biological Activity of 1 Acetyl 4 Chloro 1h Indazole and Its Analogues

Structure-Activity Relationship (SAR) Studies of Related Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole derivatives, SAR investigations have provided critical insights into the roles of various substituents and their positions on the indazole core.

Research on different classes of indazole derivatives has revealed varied effects of C4-halogenation:

In a series of indazole derivatives evaluated as inhibitors of Rho kinase (ROCK1), the presence of a fluorine atom at the C4 position resulted in a compound with low potency (IC50 of 2500 nM). In contrast, moving the fluorine to the C6 position markedly enhanced the inhibitory activity (IC50 of 14 nM). nih.gov This highlights the critical importance of the halogen's position for specific biological targets.

For a series of indazole arylsulfonamides acting as antagonists for the CC-Chemokine Receptor 4 (CCR4), studies found that methoxy- or hydroxyl- groups at the C4 position were more potent than other substituents, suggesting that electron-donating groups may be preferred over halogens for this particular receptor interaction. acs.orgnih.gov

Conversely, studies on 4-fluoroindazole derivatives have identified them as potent and selective agonists for the cannabinoid receptor 2 (CB2), indicating a productive role for a C4-fluorine in this context. nih.gov Similarly, 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.gov

Table 1: Effect of C4-Halogen Substitution on the Bioactivity of Indazole Derivatives

| Indazole Derivative Class | C4-Substituent | Biological Target | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| ROCK1 Inhibitors | Fluorine | ROCK1 | Low potency (IC50 = 2500 nM) | nih.gov |

| CCR4 Antagonists | Halogen (general) | CCR4 | Less potent than methoxy (B1213986) or hydroxyl groups | acs.orgnih.gov |

| Cannabinoid Receptor Agonists | Fluorine | CB2 Receptor | Potent and selective agonism | nih.gov |

| FtsZ Inhibitors | Bromine | FtsZ | Identified as potential inhibitors | nih.gov |

The N1 position of the indazole ring is a common site for substitution, and the nature of the group at this position plays a pivotal role in determining the compound's interaction with its biological target. N1-acetylation, as seen in 1-acetyl-4-chloro-1H-indazole, introduces an acetyl group that can significantly influence receptor binding and efficacy.

A notable example of the importance of N1-acylation is found in the development of novel haspin kinase inhibitors. A study reported a series of 5-(4-pyridinyl)indazole derivatives where amide coupling at the N1 position of the indazole ring with various carboxylic acids was explored. One of the most potent compounds, featuring an N1-acylated moiety, exhibited an IC50 value of 78 nM against haspin kinase, demonstrating that N1-acylation is a viable strategy for generating potent kinase inhibitors. researchgate.netnih.gov

From a chemical standpoint, the N-acylation of indazoles typically occurs with high regioselectivity at the N1 position, as the resulting N-1 substituted regioisomer is thermodynamically more stable than the N-2 isomer. beilstein-journals.org This synthetic accessibility makes the exploration of N1-acylated derivatives a common approach in medicinal chemistry programs aimed at optimizing the potency and pharmacokinetic properties of indazole-based compounds. organic-chemistry.org

SAR studies on indazole arylsulfonamides as CCR4 antagonists provided specific insights into the role of these remote substituents. The research indicated that only small groups were tolerated at the C5, C6, or C7 positions. Among these, analogues with substituents at the C6 position were generally preferred for maintaining high potency. acs.orgnih.gov

This positional preference is further exemplified in the development of ROCK1 inhibitors. As previously mentioned, a 6-fluoroindazole derivative showed significantly higher potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM). nih.gov This dramatic difference underscores how a subtle change in the position of a remote substituent can lead to a substantial alteration in biological activity. Similarly, in the optimization of certain kinase inhibitors, the introduction of polar groups at remote positions led to improved cellular potency while retaining enzymatic activity. nih.gov

Exploration of Biological Targets and Pathways Modulated by Indazole Compounds

The indazole scaffold has been successfully employed to develop inhibitors and modulators for a diverse range of biological targets, including protein kinases and G protein-coupled receptors (GPCRs).

Indazole derivatives have emerged as a particularly important class of protein kinase inhibitors, with several approved drugs targeting various tyrosine kinases. nih.govresearchgate.net These enzymes play critical roles in cell signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. nih.gov

Indazoles have been shown to be effective inhibitors of key kinases involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1). bohrium.comnih.gov

VEGFR-2 Inhibition: The indazole-based drug Axitinib is a potent inhibitor of VEGFR-1, -2, and -3. biotech-asia.org Pazopanib is another multi-targeted tyrosine kinase inhibitor with an indazole core that targets VEGFR-1, -2, and -3, among other kinases. biotech-asia.org Numerous research programs have focused on designing novel indazole derivatives as specific VEGFR-2 inhibitors, with some compounds achieving impressive potency, with IC50 values in the low nanomolar range. nih.gov

FGFR1 Inhibition: Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Fragment-based drug design has led to the discovery of 1H-indazole derivatives that inhibit FGFR1-3 in the micromolar to sub-micromolar range. nih.gov More recent optimization efforts have yielded highly potent and selective FGFR1 inhibitors, with one indazole derivative exhibiting an IC50 of 3.3 nM against the enzyme. nih.gov

The table below summarizes the inhibitory activity of selected indazole analogues against various kinases.

Table 2: Kinase Inhibition Profile of Representative Indazole Derivatives

| Compound Class/Name | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Axitinib | VEGFR-2 | 0.2 nM | biotech-asia.org |

| Pazopanib | VEGFR-2 | 30 nM | biotech-asia.org |

| Optimized Indazole Derivative | VEGFR-2 | 1.24 nM | nih.gov |

| Indazole Derivative 9u | FGFR1 | 3.3 nM | nih.gov |

| Indazole Derivative 9d | FGFR1 | 15.0 nM | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamide (Cpd 11) | FLT3 | Single-digit nM EC50 | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamide (Cpd 11) | c-Kit | Single-digit nM EC50 | nih.gov |

Beyond direct competitive inhibition at active sites, indazole derivatives have also been developed as allosteric modulators. Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.govfrontiersin.org This mode of action can offer advantages such as greater receptor subtype selectivity and a ceiling effect on the pharmacological response. nih.gov

A prominent example is the development of indazole arylsulfonamides as potent and selective allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.orgnih.gov CCR4 is a GPCR involved in inflammatory responses and is a target for diseases such as asthma and chronic obstructive pulmonary disease.

These indazole-based compounds were found to bind to an intracellular allosteric site on the CCR4 receptor. acs.org This binding prevents the receptor from adopting an active conformation, thereby blocking downstream signaling initiated by the binding of endogenous chemokines to the extracellular orthosteric site. The discovery of these allosteric modulators opened a new avenue for targeting chemokine receptors, demonstrating that the indazole scaffold is suitable for designing ligands that interact with non-traditional binding sites. acs.org

Mechanisms of Action at the Molecular and Cellular Level

The indazole scaffold, a key structural component of this compound and its analogues, is recognized as a "privileged" structure in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govcaribjscitech.com Indazole-containing compounds have demonstrated inhibitory activity against numerous enzymes and proteins implicated in various diseases, particularly cancer. nih.govresearchgate.net

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. nih.gov Dysregulation of kinase activity is a common feature of cancer, making them important therapeutic targets. nih.gov Indazole analogues have been developed as inhibitors for a broad spectrum of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) : These are involved in cell proliferation and migration, with aberrant signaling linked to various cancers. nih.govresearchgate.net

Tyrosine Kinases : This family includes targets like Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), c-Kit, and Bcr-Abl, which are well-established oncogenic drivers. nih.govnih.govnih.gov

Serine/Threonine Kinases : Analogues have shown activity against Aurora kinases, Extracellular signal-regulated kinases (ERK1/2), Mitogen-activated protein kinase 1 (MAPK1), Pim kinases, and Glycogen synthase kinase-3β (GSK-3β). nih.govnih.govmdpi.comepa.gov

Beyond kinase inhibition, the molecular mechanisms of indazole derivatives extend to other critical cellular targets. Certain chloro-indazole derivatives have been investigated for their ability to inhibit trypanothione (B104310) reductase, an essential enzyme in Leishmania parasites, suggesting a potential application in treating leishmaniasis. nih.govtandfonline.com Other identified targets include indoleamine-2,3-dioxygenase1 (IDO1), Hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrases, highlighting the scaffold's versatility in addressing different pathological pathways. nih.govnih.gov

In Silico Approaches to Target Identification and Ligand-Protein Interactions

Computational, or in silico, methods play a pivotal role in elucidating the interactions between indazole derivatives and their biological targets, guiding the rational design of more potent and selective compounds. researchgate.netrsc.org These approaches allow researchers to predict binding affinities, identify key structural features for activity, and screen large libraries of virtual compounds.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Numerous studies have employed docking to understand how indazole-based compounds bind to their respective targets.

For instance, in the case of FGFR1 inhibitors, docking models revealed that the indazole core fits into the ATP binding site. nih.gov The N1-H group of the indazole ring typically forms a crucial hydrogen bond with the carbonyl group of a hinge region residue (e.g., Alanine), while the N2 atom can act as a hydrogen bond acceptor for another hinge residue (e.g., Glutamic acid). nih.govpharmablock.com Furthermore, the bicyclic ring system often engages in π–π stacking interactions with aromatic residues like Phenylalanine within the active site, further stabilizing the complex. nih.gov

Similar docking studies have been performed for other targets. Chloro-nitro-1H-indazole derivatives were modeled in the active site of Leishmania infantum trypanothione reductase to predict their binding modes. nih.gov Other research has successfully docked indazole-sulfonamide compounds against MAPK1 and azaindazole analogues against the MDM2-p53 protein-protein interface, providing insights into the specific interactions that drive their inhibitory activity. mdpi.comjocpr.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen virtual compound libraries to find new potential inhibitors.

A notable application of this approach led to the identification of an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.govnih.gov Using a de novo design program, researchers identified the indazole nucleus as a core fragment capable of forming the necessary interactions within the FGFR active site. researchgate.net The model highlighted the indazole's ability to serve as a hinge-binding element, providing both a hydrogen bond donor and acceptor in a spatially optimal arrangement. pharmablock.com This pharmacophore-guided approach successfully led to the synthesis of a library of indazole-containing fragments with confirmed inhibitory activity against FGFR1-3. nih.govnih.gov

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle Regulation, Apoptosis Induction)

The antiproliferative activity of indazole derivatives is often a direct consequence of their ability to disrupt critical cellular pathways, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. nih.gov Experimental studies have confirmed that these compounds can perturb these pathways in various cancer cell lines.

Several novel polysubstituted indazole derivatives have been shown to cause a block in the cell cycle, preventing cancer cells from progressing through the division process. nih.gov Depending on the specific analogue, cells were observed to accumulate in either the S phase (DNA synthesis) or the G2/M phase (pre-mitotic), indicating interference with DNA replication or the machinery of cell division. nih.gov

Furthermore, many indazole analogues are potent inducers of apoptosis. nih.gov Studies on specific 1H-indazole-3-amine derivatives confirmed their ability to trigger apoptosis in leukemia cell lines. nih.govdntb.gov.ua The underlying mechanism may involve the inhibition of anti-apoptotic proteins from the Bcl-2 family and interference with the p53/MDM2 pathway, which is a critical regulator of cell fate. nih.govnih.govdntb.gov.ua The induction of apoptosis is a key mechanism for effective anticancer agents, as it leads to the safe and efficient elimination of malignant cells. mdpi.comnih.gov Notably, compounds containing an acetylated chloro-indazole framework have been specifically associated with antiproliferative and apoptotic activity. nih.gov The process of apoptosis induction by these compounds can involve the upregulation of pro-apoptotic proteins like Bax and the activation of executioner enzymes such as caspases. nih.govnih.gov

Future Perspectives and Emerging Applications for 1 Acetyl 4 Chloro 1h Indazole Research

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-Acetyl-4-chloro-1H-indazole involves the acetylation of 3-chloro-2-methylaniline (B42847), followed by a reaction with tert-butyl nitrite (B80452). researchgate.net While effective, future research could focus on developing more sustainable and efficient "green" synthetic methodologies. Drawing inspiration from broader advancements in indazole synthesis, several promising strategies could be adapted.

Future synthetic approaches could include:

Metal-Free C-H Amination: Transition-metal-free processes, such as those using iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), offer an environmentally benign alternative to traditional metal-catalyzed reactions. nih.gov

Copper- or Silver-Mediated Cyclization: Novel methods involving copper- or silver-catalyzed intramolecular C-H amination or N-N bond formation have proven effective for constructing the indazole ring system under milder conditions. nih.govnih.gov

Palladium-Catalyzed Benzannulation: The use of palladium catalysts to construct the indazole core from substituted pyrazoles and alkynes is another advanced technique that could be explored. nih.gov

The goal would be to improve yields, reduce the use of hazardous reagents, and streamline the synthetic process, making the scaffold more accessible for further investigation. jlu.edu.cn

Integration with Advanced Computational Drug Discovery Platforms

Computational tools are revolutionizing drug discovery by enabling the rapid screening of compounds and prediction of their biological activities. For this compound, these platforms offer a powerful way to navigate its potential therapeutic landscape.

Future computational studies could involve:

Molecular Docking: This technique can be used to predict the binding affinity of this compound against a vast library of biological targets, such as protein kinases, enzymes, and receptors. Studies on other indazole derivatives have successfully used this method to identify potent anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, helping to validate the results from molecular docking. scispace.com

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features of the molecule, virtual screening can be performed to identify other compounds with similar potential activities, or to optimize the this compound structure for a specific target.

These computational approaches can efficiently prioritize experimental studies, saving significant time and resources in the drug discovery pipeline.

Exploration of Uncharted Biological Activities and Therapeutic Areas

The indazole scaffold is known for an exceptionally broad range of pharmacological effects. nih.gov Derivatives have been investigated as anti-inflammatory, anticancer, anti-HIV, and analgesic agents. nih.govbiotech-asia.orgnih.gov This diverse activity profile strongly suggests that this compound warrants comprehensive biological screening to uncover its own therapeutic potential. The presence of the 4-chloro substituent is particularly noteworthy, as this position has been a key site for modification in the development of pharmacologically important compounds. researchgate.net

| Therapeutic Area | Known Biological Target/Activity of Indazole Derivatives | Potential Relevance for this compound |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., FGFR, EGFR, VEGFR). nih.govnih.gov | Screening against various cancer cell lines and kinase panels to identify antiproliferative effects. |

| Inflammation & Pain | Analgesic, anti-inflammatory, and antipyretic properties; COX enzyme inhibition. scispace.combiotech-asia.org | Evaluation in preclinical models of inflammation and pain. |

| Infectious Diseases | Anti-HIV, antibacterial, antifungal, and antileishmanial activities. nih.govnih.gov | Screening against a broad spectrum of microbial and viral pathogens. |

| Neurology | Antidepressant activity, serotonin (B10506) receptor antagonism. nih.govresearchgate.net | Investigation for effects on central nervous system targets. |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful technique for developing novel drugs with improved affinity, selectivity, or a dual mode of action. mdpi.com The this compound core is an excellent candidate for use as a foundational scaffold in the creation of new hybrid molecules.

Future research in this area could focus on:

Scaffold Derivatization: The acetyl group at the N-1 position can be readily removed or modified, providing a reactive site for linking to other molecular fragments. researchgate.netbeilstein-journals.org The chloro-substituted benzene (B151609) ring also offers positions for further functionalization.

Linkage to Other Pharmacophores: The indazole core could be covalently linked to other biologically active moieties. For instance, combining it with scaffolds like 1,3,4-oxadiazole (B1194373) or quinoxaline, which also have known antitumor properties, could lead to synergistic effects. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically creating a library of hybrid molecules and evaluating their biological activity, researchers can develop a clear understanding of how different structural modifications impact therapeutic efficacy, guiding the design of more potent and selective compounds. nih.gov

The exploration of such hybrid molecules could unlock new therapeutic avenues that are not achievable with the individual components alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.